(1-methyl-1H-indol-7-yl)methanol (1-methyl-1H-indol-7-yl)methanol
Brand Name: Vulcanchem
CAS No.: 854778-61-3
VCID: VC3874098
InChI: InChI=1S/C10H11NO/c1-11-6-5-8-3-2-4-9(7-12)10(8)11/h2-6,12H,7H2,1H3
SMILES: CN1C=CC2=C1C(=CC=C2)CO
Molecular Formula: C10H11NO
Molecular Weight: 161.2 g/mol

(1-methyl-1H-indol-7-yl)methanol

CAS No.: 854778-61-3

Cat. No.: VC3874098

Molecular Formula: C10H11NO

Molecular Weight: 161.2 g/mol

* For research use only. Not for human or veterinary use.

(1-methyl-1H-indol-7-yl)methanol - 854778-61-3

Specification

CAS No. 854778-61-3
Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
IUPAC Name (1-methylindol-7-yl)methanol
Standard InChI InChI=1S/C10H11NO/c1-11-6-5-8-3-2-4-9(7-12)10(8)11/h2-6,12H,7H2,1H3
Standard InChI Key XWTPJITYDAXWKC-UHFFFAOYSA-N
SMILES CN1C=CC2=C1C(=CC=C2)CO
Canonical SMILES CN1C=CC2=C1C(=CC=C2)CO

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure consists of an indole core—a bicyclic system comprising a benzene ring fused to a pyrrole ring. The 1-position is substituted with a methyl group (-CH₃), while the 7-position bears a hydroxymethyl (-CH₂OH) functional group. This arrangement confers unique electronic and steric properties, influencing reactivity and intermolecular interactions .

Key Structural Data:

  • Molecular Formula: C₁₀H₁₁NO

  • Molecular Weight: 161.20 g/mol

  • SMILES Notation: CN1C=CC2=C1C(=CC=C2)CO

  • InChI Key: XWTPJITYDAXWKC-UHFFFAOYSA-N

The planar indole ring system facilitates π-π stacking interactions, while the hydroxymethyl group enhances polarity, making the compound moderately soluble in polar organic solvents like methanol and dimethylformamide .

Synthetic Routes and Preparation

Primary Synthesis Pathway

The most documented synthesis involves the reduction of 1-methyl-1H-indole-7-carboxaldehyde (CAS 955978-88-8) using sodium borohydride (NaBH₄) in methanol. This method achieves yields exceeding 80% under optimized conditions :

1-Methyl-1H-indole-7-carboxaldehydeNaBH4, MeOH(1-Methyl-1H-indol-7-yl)methanol\text{1-Methyl-1H-indole-7-carboxaldehyde} \xrightarrow{\text{NaBH}_4,\ \text{MeOH}} \text{(1-Methyl-1H-indol-7-yl)methanol}

Reaction Conditions:

  • Temperature: 0–25°C

  • Reaction Time: 4–6 hours

  • Workup: Aqueous extraction followed by silica gel chromatography .

Alternative Methods

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran has been reported for analogous indole reductions, though this approach requires stringent anhydrous conditions.

Physicochemical Properties

Solubility Profile:

SolventSolubility (mg/mL)
Methanol15–20
Dichloromethane8–12
Water<1
SupplierPurityPackagingPrice (USD)
Thermo Scientific97%1 g2871.18
Ambeed95%+250 mg390.55

Comparative Analysis with Analogous Indole Derivatives

Structural Analogues

CompoundCAS NumberSubstituentsMolecular Weight (g/mol)
(1-Methyl-1H-indol-4-yl)methanol859850-95-64-hydroxymethyl161.20
(1-Ethyl-1H-indol-5-yl)methanol1030426-01-75-hydroxymethyl, ethyl175.23

Key Differences:

  • Regiochemistry: The 7-substituted derivative exhibits greater steric hindrance than 4- or 5-substituted analogues, affecting reaction kinetics in cross-coupling reactions .

  • Electronic Effects: The 7-hydroxymethyl group increases electron density at the adjacent C6 position, enhancing electrophilic substitution reactivity.

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